2-Hydroxy-4-(3-nitrophenyl)pyridine

Catalog No.
S6613148
CAS No.
134099-62-0
M.F
C11H8N2O3
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-(3-nitrophenyl)pyridine

CAS Number

134099-62-0

Product Name

2-Hydroxy-4-(3-nitrophenyl)pyridine

IUPAC Name

4-(3-nitrophenyl)-1H-pyridin-2-one

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C11H8N2O3/c14-11-7-9(4-5-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14)

InChI Key

GCMVXGTUGZOLHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC=C2

2-Hydroxy-4-(3-nitrophenyl)pyridine is a chemical compound belonging to the class of nitrophenyl pyridines. Its molecular formula is C10H8N2O3, and it features a hydroxyl group (-OH) and a nitro group (-NO2) attached to a pyridine ring. The structure consists of a pyridine ring substituted at the 4-position with a 3-nitrophenyl group, which contributes to its unique chemical properties and potential biological activities.

Typical of nitro-substituted aromatic compounds. Notably, it can participate in electrophilic aromatic substitutions due to the electron-withdrawing nature of the nitro group. It may also undergo nucleophilic substitutions at the hydroxyl group, leading to diverse derivatives. Additionally, under strong acidic or basic conditions, the compound can participate in condensation reactions or form coordination complexes with transition metals.

Research indicates that 2-Hydroxy-4-(3-nitrophenyl)pyridine exhibits significant biological activities, including antimicrobial and antifungal properties. The presence of the nitrophenyl moiety is often associated with enhanced bioactivity against various microorganisms. Furthermore, studies have suggested potential applications in cancer therapy due to its ability to inhibit specific enzyme pathways involved in tumor growth .

Several synthesis methods have been reported for 2-Hydroxy-4-(3-nitrophenyl)pyridine:

  • Nitration of Pyridine Derivatives: The compound can be synthesized by nitrating 4-hydroxypyridine using nitric acid under controlled conditions to introduce the nitro group at the 3-position.
  • Condensation Reactions: A common method involves the reaction of 3-nitrobenzaldehyde with pyridine-4-ol in the presence of acid catalysts, leading to the formation of the desired compound through a coupling reaction.
  • Green Chemistry Approaches: Recent advancements have introduced environmentally friendly methods utilizing less hazardous reagents and solvents, focusing on sustainability in chemical synthesis .

2-Hydroxy-4-(3-nitrophenyl)pyridine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimicrobial agents and anticancer drugs.
  • Agriculture: It may be utilized as a pesticide or herbicide due to its toxic effects on certain pests and pathogens.
  • Dyes and Pigments: The compound can be used in dye formulations owing to its chromophoric properties.

Interaction studies have shown that 2-Hydroxy-4-(3-nitrophenyl)pyridine can form complexes with metal ions, which may enhance its biological activity or alter its solubility profile. Such interactions are significant in drug formulation and development, where metal complexes can improve pharmacokinetics and bioavailability .

Several compounds share structural similarities with 2-Hydroxy-4-(3-nitrophenyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-5-nitropyridineHydroxyl group at position 2 and nitro at position 5Different positioning of functional groups affects reactivity
3-Nitro-4-hydroxypyridineHydroxyl group at position 4 and nitro at position 3Exhibits different biological activities than the target compound
4-Amino-3-nitrophenolAmino group at position 4 and nitro at position 3Potentially more reactive due to amino substitution

The uniqueness of 2-Hydroxy-4-(3-nitrophenyl)pyridine lies in its specific arrangement of functional groups that contribute to its distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.05349212 g/mol

Monoisotopic Mass

216.05349212 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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